molecular formula C19H15FN2O4 B246009 N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide

N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide

Cat. No. B246009
M. Wt: 354.3 g/mol
InChI Key: AZWOXECSVCQEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide is a compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which has been implicated in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.

Mechanism of Action

N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide is a selective inhibitor of PKCθ. PKCθ is a member of the protein kinase C family that plays a critical role in T cell activation. Inhibition of PKCθ by N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide prevents the activation of T cells, which are involved in autoimmune diseases.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to have potent biochemical and physiological effects. It has been shown to inhibit the activation of T cells, reduce inflammation, and prevent the development of autoimmune diseases. In addition, it has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide is its selectivity for PKCθ, which makes it a potent and specific inhibitor of T cell activation. However, one of the limitations of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide is its limited solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

The potential therapeutic applications of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide are vast, and there are several future directions for research. One potential direction is to investigate the use of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide in combination with other drugs to enhance its therapeutic effects. Another potential direction is to investigate the use of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, further research is needed to investigate the long-term safety and efficacy of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide in humans.
Conclusion:
In conclusion, N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide is a potent and selective inhibitor of PKCθ, which has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Its selectivity for PKCθ makes it a potent and specific inhibitor of T cell activation, which is involved in autoimmune diseases. Despite its limited solubility in water, N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has significant potential for future therapeutic applications, and further research is needed to investigate its long-term safety and efficacy in humans.

Synthesis Methods

The synthesis method of N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide involves the reaction of 3-fluorobenzoyl chloride with 4-methoxyaniline to form 3-[(3-fluorobenzoyl)amino]-4-methoxyaniline. This intermediate is then reacted with furan-2-carboxylic acid to form N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide.

Scientific Research Applications

N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory conditions. Studies have shown that PKCθ plays a critical role in the activation of T cells, which are involved in autoimmune diseases. Inhibition of PKCθ by N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide has been shown to reduce T cell activation and prevent the development of autoimmune diseases.

properties

Molecular Formula

C19H15FN2O4

Molecular Weight

354.3 g/mol

IUPAC Name

N-[3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C19H15FN2O4/c1-25-16-8-7-14(21-19(24)17-6-3-9-26-17)11-15(16)22-18(23)12-4-2-5-13(20)10-12/h2-11H,1H3,(H,21,24)(H,22,23)

InChI Key

AZWOXECSVCQEAF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC(=CC=C3)F

solubility

0.4 [ug/mL]

Origin of Product

United States

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